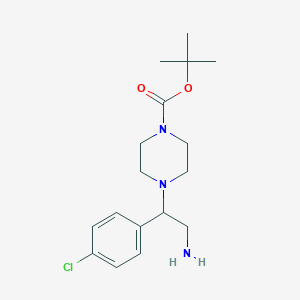

2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine

Description

2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine is a synthetic intermediate featuring a 4-chlorophenyl group, an ethylamine backbone, and an N-Boc-protected piperazine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine in piperazine, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-[2-amino-1-(4-chlorophenyl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-4-6-14(18)7-5-13/h4-7,15H,8-12,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRIFGCXKYIGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a chlorophenyl group, and a Boc (tert-butoxycarbonyl) protecting group, which may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity and alter its reactivity compared to similar compounds.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperazine have shown promising results against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G0-G1 phase, suggesting that this compound may similarly affect cancer cell viability.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(N-Boc-piperazino)-2-phenylethylamine | MCF-7 | 0.65 | Apoptosis induction |

| 1,2,4-Oxadiazole Derivatives | U-937 | 0.38 | Cell cycle arrest |

| Pyrimidine-4-carboxamides | CEM-13 | 0.25 | Inhibition of NAPE-PLD |

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound exhibits selective inhibition of certain biological pathways, potentially linked to its structure. The Boc protecting group enhances stability and bioavailability, while the chlorophenyl moiety may influence interaction dynamics with target proteins.

Case Studies

- Study on Piperazine Derivatives : A study focusing on various piperazine derivatives showed that those with halogen substitutions exhibited increased potency against cancer cell lines. The study highlighted that the introduction of chlorine in the phenyl group significantly improved the compound's efficacy in inducing apoptosis in MCF-7 cells.

- Structure-Activity Relationship (SAR) : Research on SAR indicated that modifications in the piperazine ring and substituents on the aromatic system could lead to enhanced biological activity. Specifically, the presence of electron-withdrawing groups like chlorine was found to be beneficial for anticancer activity.

Scientific Research Applications

Medicinal Chemistry

1.1. Structure-Activity Relationship (SAR) Studies

The compound is often used as a building block in the synthesis of various piperazine derivatives. Its structure allows for modifications that can enhance pharmacological properties. For instance, SAR studies have shown that substituents on the piperazine ring can significantly influence the activity of analogs against specific targets, such as kinases involved in cancer progression .

1.2. Anticancer Activity

Research has indicated that piperazine derivatives, including those based on 2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine, may exhibit anticancer properties. For example, certain derivatives have shown improved inhibitory effects on IKKb, a key player in NF-κB signaling pathways associated with inflammation and cancer . Compounds similar to this structure have been evaluated for their potential to inhibit tumor growth in various cancer models.

Pharmacological Applications

2.1. Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological studies. It has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to interact with these systems, which could lead to potential treatments for mood disorders and anxiety .

2.2. Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to this compound, particularly against viruses like SARS-CoV-2. Some derivatives have demonstrated the ability to inhibit viral replication, suggesting a possible therapeutic role in treating viral infections .

Neurobiology and Behavioral Studies

3.1. Effects on Emotional Behavior

In vivo studies have shown that compounds derived from this compound can influence emotional behavior in animal models. For instance, certain derivatives were found to affect the hypothalamus-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response and emotional regulation . These findings indicate potential applications in understanding mood disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups to enhance its activity profile:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | N-Boc Protection | Protecting the amine group using Boc anhydride |

| 2 | Alkylation | Introducing the chlorophenyl group through alkylation reactions |

| 3 | Deprotection | Removing the Boc group to yield the active amine |

These synthetic strategies enable chemists to create a library of derivatives with tailored properties for specific applications.

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

- A study demonstrated that modifications at the piperazine nitrogen significantly impacted binding affinity to serotonin receptors, suggesting potential antidepressant activity .

- Another research project focused on synthesizing analogs with enhanced lipophilicity and potency against NAPE-PLD, an enzyme involved in lipid signaling pathways related to pain and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound is compared to analogs with modifications in the aromatic ring, amine substituents, or protective groups. Key examples include:

Table 1: Structural Comparison

Key Observations :

- The Boc-piperazine group in the target compound provides steric protection and synthetic versatility compared to simpler amines like 2-(4-chlorophenyl)ethylamine .

- Analogs with pyrimidine cores (e.g., 4c) exhibit higher molecular weights and distinct biological activities due to heterocyclic integration .

Physicochemical Properties

Table 2: Physical Properties

Preparation Methods

Piperazine Ring Formation via Cyclization of Bis(2-chloroethylamine) Derivatives

The piperazine core is often synthesized via cyclization of bis(2-chloroethylamine) derivatives with primary amines. For example, in the synthesis of 1-(3-chlorophenyl)piperazine, 3-chloroaniline reacts with bis(2-chloroethylamine) hydrochloride in the presence of sodium hydroxide and toluene at 90°C for 15 hours . The reaction proceeds via nucleophilic substitution, where the amine attacks the chloroethyl groups to form the six-membered ring.

Reaction Conditions:

-

Molar Ratios: 3-Chloroaniline (305 kg), bis(2-chloroethylamine) hydrochloride (427 kg), NaOH (287 kg), water (745 kg), toluene (916 L) .

-

Yield: 400 kg of 1-(3-chlorophenyl)piperazine from 305 kg of 3-chloroaniline (≈65% yield) .

Adaptation for Target Compound:

To synthesize 2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine, 4-chlorophenylethylamine could replace 3-chloroaniline. The bis(2-chloroethylamine) intermediate would cyclize to form the piperazine ring, followed by Boc protection.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of piperazine, preventing unwanted side reactions during subsequent steps. A common method involves reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent like dichloromethane or tetrahydrofuran under basic conditions .

Example Protocol:

-

Reagents: Piperazine (1 equiv), Boc anhydride (1.1 equiv), triethylamine (2 equiv), THF (solvent).

-

Conditions: Stir at 25°C for 12 hours.

Challenges:

-

Overprotection: Excess Boc anhydride may lead to di-Boc-protected piperazine.

-

Solution: Use stoichiometric Boc anhydride and monitor reaction progress via TLC or HPLC.

Alkylation of N-Boc-piperazine with 4-Chlorophenylethylamine Derivatives

The ethylamine side chain is introduced via alkylation of N-Boc-piperazine. A two-step approach is often employed:

-

Synthesis of 2-(4-Chlorophenyl)ethylamine:

-

Alkylation Reaction:

-

N-Boc-piperazine reacts with 2-(4-chlorophenyl)ethyl bromide in the presence of a base like potassium carbonate.

-

Reaction Optimization:

-

Solvent: DMF or acetonitrile for improved solubility.

-

Temperature: 80–100°C to accelerate nucleophilic substitution.

Alternative Route: Reductive Amination

A one-pot reductive amination strategy avoids isolated intermediates. For instance, N-Boc-piperazine reacts with 4-chlorophenylacetaldehyde in the presence of sodium triacetoxyborohydride (STAB) to form the target compound .

Advantages:

-

Fewer purification steps.

-

Higher atom economy.

Limitations:

-

Requires strict control of reaction conditions to prevent imine hydrolysis.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key lessons from industrial piperazine manufacturing include:

-

Solvent Recovery: Toluene and IPA are recycled to reduce waste .

-

Gas Scrubbing: Byproducts like HCl and SO₂ are neutralized with NaOH .

-

Mass Balance: Detailed input-output tables ensure efficient resource use (e.g., 33.783 kg input → 33.783 kg output for 1-(4-fluorophenyl)piperazine synthesis) .

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Cyclization-Alkylation | 60–70% | Moderate | High |

| Reductive Amination | 70–80% | Low | Moderate |

| One-Pot Synthesis | 65–75% | High | Low |

Challenges and Mitigation Strategies

Q & A

Q. How can researchers optimize the synthesis of 2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .

- Employ Boc-protection strategies for the piperazine moiety to prevent unwanted side reactions during alkylation of the chlorophenyl group. This requires careful pH control and anhydrous conditions to avoid deprotection .

- Monitor reaction progress via HPLC or LC-MS to track intermediate formation and minimize byproducts.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate to dichloromethane/methanol) effectively separates the target compound from unreacted amines or Boc-deprotected impurities .

- Recrystallization using a mixed solvent system (e.g., ethanol/water) can enhance purity, especially for crystalline intermediates.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine/chlorophenyl integration ratios .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]+) and isotopic pattern for chlorine .

- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine, C=O stretch at ~1680 cm⁻¹ for the Boc group) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent Boc deprotection or oxidation of the ethylamine group.

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways and shelf life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

Methodological Answer:

- Use quantum chemical calculations (e.g., DFT) to predict electronic properties (HOMO/LUMO energies) and optimize substituent effects on receptor binding .

- Apply molecular docking to simulate interactions with target proteins (e.g., serotonin or dopamine receptors) and prioritize analogs with higher binding affinities .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Perform reproducibility audits by replicating published protocols under controlled conditions (e.g., solvent batch purity, moisture levels).

- Use statistical analysis (e.g., ANOVA) to identify variables contributing to yield variability, such as trace metal contaminants in catalysts or temperature gradients .

Q. What strategies are effective for studying the reaction mechanism of Boc deprotection in this compound?

Methodological Answer:

- Conduct kinetic studies under acidic conditions (e.g., TFA in DCM) with in situ FT-IR to monitor carbonyl group regeneration.

- Compare isotope labeling (e.g., ¹⁸O in Boc carbonyl) to track cleavage pathways and intermediate stability .

Q. How can researchers design experiments to evaluate the compound’s potential as a CNS drug candidate?

Methodological Answer:

Q. What methodologies resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Reanalyze samples using standardized NMR protocols (e.g., 500 MHz, CDCl3 as solvent, TMS reference) to eliminate solvent- or instrument-specific artifacts.

- Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals from the piperazine and chlorophenyl groups .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Optimize atom economy by selecting coupling reagents (e.g., EDC/HOBt) that minimize waste generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.